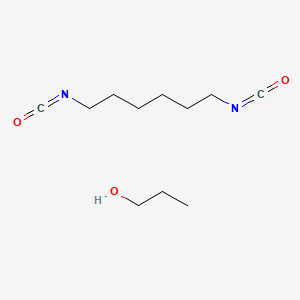
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one is an organic compound characterized by the presence of a methoxybenzoyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 5-methyloxolan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials with specific properties, such as non-linear optical materials
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: A precursor used in the synthesis of various derivatives.
4-Methoxybenzoic acid: Shares a similar methoxybenzoyl group but differs in its overall structure and reactivity.
4-(3,4,5-Trimethoxybenzoyl)-2-phenyl-thiazole: Another compound with a methoxybenzoyl group, used in cancer research
Uniqueness
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
185246-51-9 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-(4-methoxybenzoyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-8-7-11(13(15)17-8)12(14)9-3-5-10(16-2)6-4-9/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
MHAJNHCJSRWBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
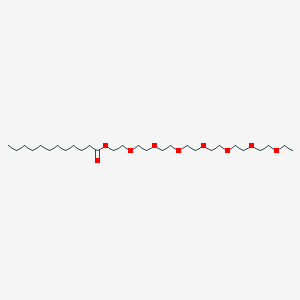
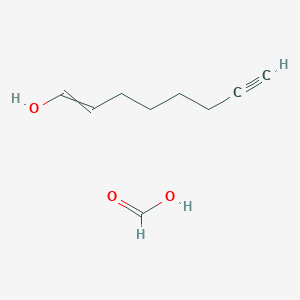

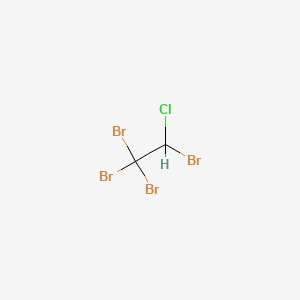
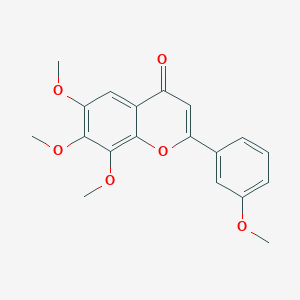
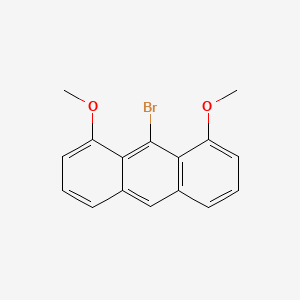
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)

![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)

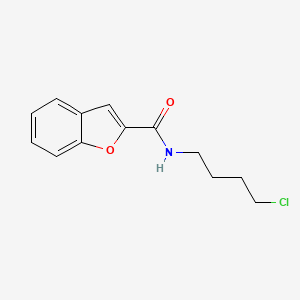
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
